molecular formula C8H4ClF2N B1350542 2-Chloro-3,6-difluorobenzonitrile CAS No. 886501-33-3

2-Chloro-3,6-difluorobenzonitrile

Cat. No.: B1350542
CAS No.: 886501-33-3
M. Wt: 187.57 g/mol
InChI Key: GXDOFQJKWADWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Benzonitriles in Organic Chemistry

Halogenated benzonitriles represent a critical class of aromatic compounds characterized by a benzene ring substituted with both cyano (-CN) and halogen groups. These compounds exhibit unique electronic and steric properties due to the electron-withdrawing effects of the cyano group and the steric bulk of halogens. Their applications span pharmaceuticals, agrochemicals, and materials science, where they serve as intermediates in synthesizing herbicides, fungicides, and liquid crystals.

Table 1: Comparative Properties of Selected Halogenated Benzonitriles

Compound Name Molecular Formula Melting Point (°C) Boiling Point (°C) Key Applications
2-Chloro-3,6-difluorobenzonitrile C₇H₂ClF₂N Not reported Not reported Pharmaceutical intermediates
2-Chloro-4,5-difluorobenzonitrile C₇H₂ClF₂N 33–36 245–248 Agrochemical synthesis
4-Chloro-3,5-difluorobenzonitrile C₇H₂ClF₂N 98–100 285–288 Polymer additives

Historical Development and Significance

The synthesis of halogenated benzonitriles emerged prominently in the mid-20th century with advances in vapor-phase halogenation techniques. Early methods involved catalytic chlorination of benzonitrile at high temperatures (400–850°C), as described in a 1970s patent. The specific compound this compound gained attention in the 1990s for its role in developing non-linear optical materials and herbicide precursors. Its structural adaptability allows precise tuning of electronic properties, making it valuable in supramolecular chemistry.

Structural Characteristics and Classification

This compound (CAS: 886501-33-3) features a benzene ring with substituents at the 2-, 3-, and 6-positions:

  • Chlorine at position 2
  • Fluorine at positions 3 and 6
  • Cyano group at position 1 (ortho to chlorine)

The molecule’s planar geometry and electron-deficient aromatic system facilitate halogen bonding interactions, particularly with lone-pair donors like amines. Spectroscopic data (¹H NMR, ¹³C NMR) reveal distinct deshielding effects on adjacent carbons due to the electronegative substituents.

Structural Highlights :

  • Molecular Formula : C₇H₂ClF₂N
  • Molecular Weight : 173.55 g/mol
  • InChI Key : AREWFYUZFHLWNH-UHFFFAOYSA-N
  • SMILES : N#CC1=C(F)C=CC(F)=C1Cl

Nomenclature Systems and Identifiers

The compound is systematically named using IUPAC rules:

  • Primary functional group : Benzonitrile (cyano group)
  • Substituents : Chloro (position 2), difluoro (positions 3 and 6)

Table 2: Key Identifiers

Identifier Type Value Source
CAS Registry Number 886501-33-3
PubChem CID 17750746
MDL Number MFCD06660175
EC Number Not assigned

Isomers and Related Halogenated Benzonitrile Derivatives

Positional isomers of this compound exhibit distinct physicochemical properties due to varying halogen arrangements:

Table 3: Isomer Comparison

Isomer Name CAS Number Substituent Positions Melting Point (°C)
2-Chloro-3,5-difluorobenzonitrile 1261472-31-4 2-Cl, 3-F, 5-F Not reported
2-Chloro-4,5-difluorobenzonitrile 135748-34-4 2-Cl, 4-F, 5-F 33–36
6-Chloro-2,3-difluorobenzonitrile 157647-02-4 2-F, 3-F, 6-Cl Not reported

Related derivatives include 3-chloro-2,6-difluorobenzonitrile (CAS: 924626-68-6) and 4-chloro-3,5-difluorobenzonitrile (CAS: 144797-57-9), which are utilized in coordination chemistry and catalysis. The substitution pattern critically influences reactivity; for example, meta-fluorine atoms enhance thermal stability compared to para-substituted analogs.

Properties

IUPAC Name

2-chloro-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREWFYUZFHLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-33-3
Record name 2-Chloro-3,6-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,6-difluorobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone. The reaction is typically carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or platinum oxide, along with tertiary amines, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Key Properties :

  • Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Storage : Requires storage at 4–8°C to maintain stability .
  • Purity : Typically available at ≥95% purity .

Comparison with Similar Compounds

The following section compares 2-chloro-3,6-difluorobenzonitrile with structurally related derivatives, focusing on substituent positions, functional groups, and inferred chemical behavior.

Structural Isomers

Table 1: Comparison of Structural Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
This compound 886501-33-3 C₇H₂ClF₂N 173.55 Cl (2), F (3, 6) Reference compound
6-Chloro-2,3-difluorobenzonitrile 157647-02-4 C₇H₂ClF₂N 173.55 Cl (6), F (2, 3) Altered halogen positions; may exhibit distinct reactivity in electrophilic substitution
2-Chloro-4,6-difluorobenzonitrile Not reported C₇H₂ClF₂N 173.55 Cl (2), F (4, 6) Fluorine at position 4 increases steric hindrance near the nitrile group

Analysis :

  • Isomers share identical molecular formulas but differ in substituent placement, affecting electronic distribution and steric interactions. For example, 6-chloro-2,3-difluorobenzonitrile may show reduced meta-directing effects compared to the reference compound due to altered halogen positions .

Functional Group Variations

Table 2: Functional Group Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Differences
2-Amino-3,6-difluorobenzonitrile 190011-81-5 C₇H₄F₂N₂ 154.12 Amino (-NH₂) Increased basicity; potential for coupling reactions
2-Chloro-3,6-difluorobenzoic acid 261762-50-9 C₇H₃ClF₂O₂ ~192.55* Carboxylic acid (-COOH) Higher acidity (pKa ~2–3); altered solubility in polar solvents
4-Bromo-2,6-difluorobenzonitrile 123843-67-4 C₇H₂BrF₂N 217.90 Bromine (Br) Larger atomic radius of Br enhances lipophilicity but reduces nucleophilic substitution rates

Analysis :

  • The amino derivative (C₇H₄F₂N₂) is less electronegative than the chloro analog, making it more reactive in nucleophilic aromatic substitution .

Complex Halogenated Derivatives

Table 3: Multi-Substituted Halogenated Nitriles

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile Not reported C₈H₂ClF₄N ~223.45 Trifluoromethyl (-CF₃) enhances electron-withdrawing effects
2-Chloro-4-fluoro-3-methylbenzonitrile 796600-15-2 C₈H₅ClFN ~169.45 Methyl (-CH₃) introduces steric hindrance

Analysis :

  • The trifluoromethyl group in C₈H₂ClF₄N significantly increases electron-withdrawing effects, which could stabilize intermediates in agrochemical synthesis .

Research Findings and Implications

Substituent Position Effects : Isomers like 6-chloro-2,3-difluorobenzonitrile may exhibit divergent reactivity patterns in cross-coupling reactions due to altered electronic environments .

Functional Group Impact: Amino and carboxylic acid derivatives expand utility in pharmaceutical intermediates, leveraging their basic or acidic properties for salt formation .

Halogen Exchange : Bromine substitution (e.g., 4-bromo-2,6-difluorobenzonitrile) offers a pathway to heavier analogs for radiopharmaceutical labeling, though at the cost of reduced reaction rates .

Biological Activity

2-Chloro-3,6-difluorobenzonitrile is a halogenated aromatic compound characterized by the presence of two fluorine atoms and one chlorine atom attached to a benzene ring that also features a nitrile group. Its molecular formula is C7ClF2N\text{C}_7\text{ClF}_2\text{N} with a molecular weight of 173.55 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

The synthesis of this compound can be achieved through various methods, often involving reactions that require specific conditions such as temperature control and the presence of catalysts (e.g., palladium or platinum oxide) to enhance yield and purity. The unique substitution pattern of this compound influences its reactivity and biological interactions significantly.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating moderate to strong activity. For instance, it has shown potential against pathogens such as Escherichia coli and Staphylococcus aureus, which are common targets in antimicrobial research.

Enzyme Interaction

The compound's halogen substituents (chlorine and fluorine) are believed to enhance its binding affinity to specific enzymes or receptors, making it a valuable candidate for biochemical research. It has been used in studies investigating enzyme interactions, particularly in the context of drug design where enzyme inhibition is a critical mechanism.

Case Studies

  • Antifungal Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antifungal activities against various fungi. Compounds synthesized from this precursor were characterized using NMR techniques, confirming their structural integrity and biological efficacy.
  • Agricultural Applications : The compound is also being explored for its potential use in developing new agrochemicals. Research indicates that it can serve as an intermediate in synthesizing insecticides and herbicides due to its unique chemical structure which enhances biological activity against pests .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityApplications
This compoundModerate to strongModerateAntimicrobials, agrochemicals
2,6-DifluorobenzamideModerateGoodPharmaceuticals
DiflubenzuronBroad-spectrumModerateInsecticide
4-Chloro-3-fluorobenzamideWeakNoneHerbicide

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen substituents significantly influences its reactivity and binding affinity to these targets. This interaction is crucial for its potential applications in medicinal chemistry where selective inhibition of biological pathways is desired.

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-3,6-difluorobenzonitrile?

Methodological Answer:
The synthesis typically involves halogenation and cyanation steps. A plausible route starts with 3,6-difluorobenzaldehyde :

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions to introduce chlorine at the 2-position. Monitor reaction progress via TLC or GC-MS .

Cyanation : Convert the aldehyde to nitrile using ammonia and a dehydrating agent (e.g., P₂O₅) or employ Rosenmund-von Braun reaction with CuCN .

Purification : Recrystallize from ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can conflicting spectroscopic data (e.g., NMR) for this compound be resolved?

Methodological Answer:

  • 19F NMR : Fluorine substituents at positions 3 and 6 generate distinct splitting patterns. Compare with analogous compounds (e.g., 2-chloro-4-fluorobenzonitrile, δF ≈ -110 to -120 ppm ).
  • 13C NMR : The nitrile carbon (C≡N) appears at ~115-120 ppm. Chlorine and fluorine substituents induce deshielding; use DEPT-135 to confirm quaternary carbons.
  • Cross-Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ and isotopic patterns (Cl, F) .

Advanced: What strategies optimize regioselectivity during fluorination of chlorinated benzonitrile precursors?

Methodological Answer:

  • Directing Effects : The nitrile group is meta-directing. Fluorination at the 3- and 6-positions can be achieved using KF with crown ethers (18-crown-6) in DMF at 120°C, leveraging nucleophilic aromatic substitution .
  • Catalytic Fluorination : Employ transition metals (e.g., Pd/C) with XeF₂ or Selectfluor to enhance selectivity. Monitor byproduct formation (e.g., over-fluorination) via inline IR spectroscopy .
  • Computational Modeling : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict activation energies for competing pathways, prioritizing sites with lower electron density .

Advanced: How can reaction byproducts (e.g., di-fluorinated isomers) be identified and minimized?

Methodological Answer:

  • Analytical Techniques :
    • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas to separate isomers. Compare retention indices with standards.
    • HPLC-PDA : A Zorbax Eclipse Plus C18 column (3.5 µm) with UV detection at 254 nm resolves nitrile derivatives.
  • Process Optimization :
    • Reduce excess fluorinating agents (e.g., KF) to suppress over-substitution.
    • Introduce bulky ligands (e.g., triphenylphosphine) to sterically hinder undesired sites .

Advanced: What computational methods predict the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use Amber20 with explicit solvent models (water, ethanol) to assess hydrolysis susceptibility.
  • pKa Prediction : Tools like ACD/Labs Percepta estimate nitrile group acidity (predicted pKa ~25-30), guiding storage conditions (pH 6-8, inert atmosphere) .
  • Thermogravimetric Analysis (TGA) : Experimentally validate decomposition temperatures (expected >200°C) under N₂ atmosphere .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Desiccated Environment : Store in amber vials with molecular sieves (3Å) at -20°C to inhibit hydrolysis.
  • Light Sensitivity : Protect from UV exposure using foil-wrapped containers.
  • Stability Monitoring : Perform quarterly HPLC analysis (5-µm C18 column, isocratic elution) to detect degradation products (e.g., benzoic acid derivatives) .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The electron-withdrawing Cl and F groups activate the nitrile for Pd-catalyzed coupling. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq) in THF/Na₂CO₃ (2M) at 80°C.
  • Nitrile Participation : The nitrile can act as a directing group. For example, C-H activation with RuCl₃ and AgOTf in DCE enables ortho-functionalization .
  • Electrochemical Studies : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in MeCN) reveals reduction potentials, correlating with reactivity in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,6-difluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,6-difluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.